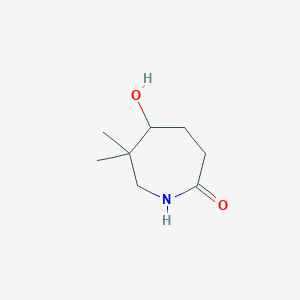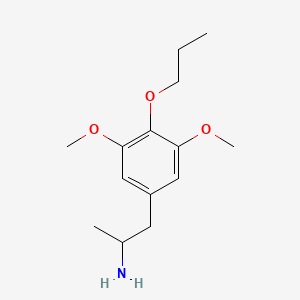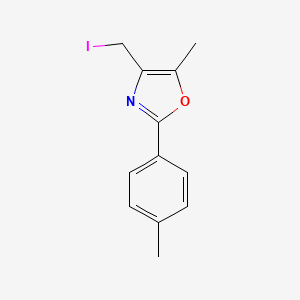
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Vue d'ensemble
Description
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole, also known as Iodozazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure, making it highly reactive and versatile in various applications.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is not fully understood, but it is believed to work by disrupting the microtubule network in cells. Microtubules are essential components of the cell cytoskeleton, and their disruption can lead to cell death. This compound has been shown to bind to the colchicine binding site on tubulin, a protein that makes up microtubules, leading to their destabilization and eventual breakdown.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied, but it is known to have a range of effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is its high potency and selectivity for cancer cells, making it a promising candidate for the development of new cancer drugs. It is also relatively easy to synthesize, making it accessible for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to optimize its use in clinical settings.
Orientations Futures
There are several future directions for the study of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole. One area of interest is in the development of new drug formulations that can enhance its effectiveness and reduce toxicity. Another area is in the study of its mechanism of action, which could lead to the development of new drugs that target microtubules. Additionally, further research is needed to explore its potential use in other diseases such as Alzheimer's and Parkinson's. Overall, this compound is a promising compound with significant potential for scientific research and drug development.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of existing chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-(iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKVWHDUVHQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

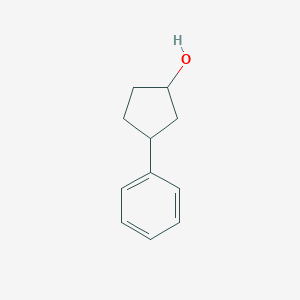

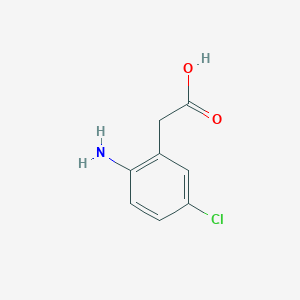
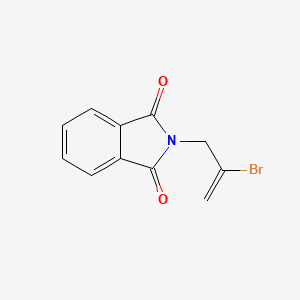

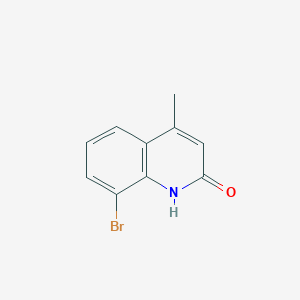
![(11aR)-N,N-diethyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B3268991.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B3269025.png)
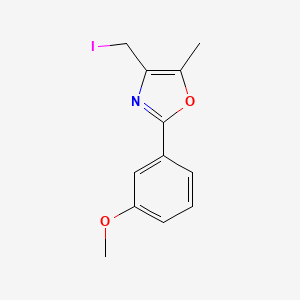
![[1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid](/img/structure/B3269043.png)


